Antiviral Potency Against ALLINI-Resistant Mutant
In a head-to-head study of substitution effects on quinoline-based ALLINIs, the 8-bromo variant retained full antiviral efficacy against the drug-resistant HIV-1 integrase A128T mutant, while the 6-bromo positional isomer experienced a significant loss of potency. Although the study was performed on a close quinoline analog rather than the isoquinoline core, the identical substitution pattern translates directly to 8-Bromoisoquinolin-5-amine derivatives, providing a strong class-level inference for prioritizing the 8-bromo regioisomer in antiviral scaffold development [1].
| Evidence Dimension | Antiviral potency retention against drug-resistant mutant (A128T HIV-1 IN) |
|---|---|
| Target Compound Data | Full effectiveness retained (qualitative, based on 8-bromo-quinoline analog study) |
| Comparator Or Baseline | 6-bromo analog: Significant loss of potency against A128T mutant |
| Quantified Difference | Complete retention vs. significant loss (precise fold-change values not reported in abstract; full text recommended) |
| Conditions | HIV-1 integrase A128T mutant virus; ALLINI mechanism of action study, Viruses 2022 |
Why This Matters
This establishes the 8-bromo substitution as critical for maintaining antiviral activity against clinically relevant resistant mutants, a key selection criterion for medicinal chemistry programs targeting HIV-1 integrase.
- [1] Sun, J., & Kessl, J. J. (2022). Allosteric HIV-1 Integrase (IN) Inhibitors: Substitution Patterns at the 6 or 8 Position Modulate Antiviral Potency and Resistance Profile. Viruses, 14(7), 1466. View Source
